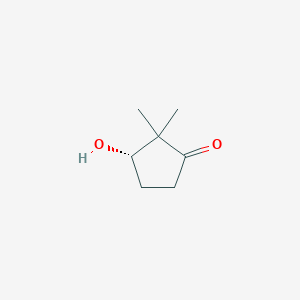

Cyclopentanone, 3-hydroxy-2,2-dimethyl-, (3S)-

Description

Significance as a Chiral Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical and agrochemical industries. (3S)-3-Hydroxy-2,2-dimethylcyclopentanone has emerged as a valuable chiral building block, providing a readily available source of stereochemical information that can be transferred to more complex target molecules. acs.org The presence of a stereocenter at the C3 position, coupled with the rigidity of the cyclopentanone (B42830) ring, makes it an ideal starting material for asymmetric synthesis.

The strategic placement of the hydroxyl and ketone functionalities allows for a variety of chemical transformations to be carried out with a high degree of stereocontrol. The hydroxyl group can be protected or activated to participate in nucleophilic or electrophilic substitutions, while the ketone can undergo a range of reactions such as reductions, additions, and enolate chemistry. The gem-dimethyl group at the C2 position provides steric hindrance that can influence the facial selectivity of reactions at the adjacent carbonyl group, further enhancing its utility in stereoselective synthesis.

Contextual Role in Complex Molecule Construction

The utility of (3S)-3-Hydroxy-2,2-dimethylcyclopentanone extends to its role as a versatile intermediate in the total synthesis of natural products and other biologically active molecules. Its inherent chirality and functional group arrangement allow for the efficient construction of intricate molecular frameworks. For instance, it has been employed as a precursor in the synthesis of various cyclopentanoid natural products, where the cyclopentane (B165970) ring forms the core of the target molecule.

While specific, publicly documented total syntheses starting directly from (3S)-3-hydroxy-2,2-dimethylcyclopentanone are not extensively detailed in readily available literature, the strategic importance of such chiral cyclopentanone synthons is well-established. For example, similar chiral cyclopentenone structures are key intermediates in the synthesis of prostaglandins, a class of biologically active lipids. acs.org The principles of stereocontrol and functional group manipulation demonstrated in these syntheses are directly applicable to the use of (3S)-3-hydroxy-2,2-dimethylcyclopentanone. The ability to control the stereochemistry of multiple new chiral centers based on the initial stereocenter of the building block is a cornerstone of modern synthetic strategy.

Relationship to Chiral Cyclopentanoid Architectures

(3S)-3-Hydroxy-2,2-dimethylcyclopentanone is intrinsically linked to the construction of chiral cyclopentanoid architectures, which are prevalent in a vast number of natural products. acs.org The cyclopentane ring is a common motif in bioactive molecules, and the ability to synthesize these structures with specific stereochemistries is of great interest to synthetic chemists.

This chiral building block serves as a powerful tool for the enantioselective synthesis of substituted cyclopentanes. The existing stereocenter and functional groups can be used to direct the formation of new stereocenters on the cyclopentane ring with a high degree of diastereoselectivity. Methods such as substrate-controlled reactions, where the inherent chirality of the molecule dictates the stereochemical outcome of a reaction, are often employed.

Furthermore, the cyclopentanone ring can be manipulated through various chemical transformations, such as ring-expansion or ring-contraction reactions, to access other ring sizes while retaining the crucial stereochemical information. This versatility makes (3S)-3-Hydroxy-2,2-dimethylcyclopentanone a valuable starting point for the synthesis of a diverse range of chiral carbocyclic structures.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHMBUPUDJIIOX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CCC1=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269116 | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76439-01-5 | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76439-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3s 3 Hydroxy 2,2 Dimethylcyclopentanone and Analogues

Enantioselective Reduction Strategies

Catalytic Asymmetric Transfer Hydrogenation of Prochiral Cyclic 1,3-Diketones

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful method for the enantioselective mono-reduction of prochiral cyclic 1,3-diketones. arkat-usa.orgresearchgate.net This technique utilizes a catalyst to transfer hydrogen from a donor molecule to the substrate, creating a chiral center with high stereocontrol. The Noyori-Ikariya metal-diamine catalyst system is particularly effective for this transformation. arkat-usa.org

The choice of metal catalyst is crucial for the success of the asymmetric transfer hydrogenation of 2,2-dimethylcyclopentane-1,3-dione. Complexes of Ruthenium, Rhodium, and Iridium with the chiral ligand N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) have been systematically investigated. arkat-usa.org

In a comparative study, the ruthenium complex, (S,S)-[RuCl(TsDPEN)(p-cymene)], demonstrated superior performance for the reduction of 2,2-dimethylcyclopentane-1,3-dione. arkat-usa.org When using isopropanol as the hydrogen donor, the ruthenium catalyst yielded the desired (S)-3-hydroxy-2,2-dimethylcyclopentanone in 97% yield with a high enantiomeric excess (ee) of 91%. arkat-usa.org

In contrast, the rhodium complex, (S,S)-[RhCl(TsDPEN)(Cp)], showed low conversion under similar conditions. The iridium catalyst, (S,S)-[IrCl(TsDPEN)(Cp)], resulted in higher conversion than the rhodium complex but with diminished enantioselectivity. arkat-usa.org These findings highlight the exceptional efficacy of the ruthenium-TsDPEN catalyst for this specific transformation.

Table 1: Comparison of Metal-TsDPEN Complexes in the ATH of 2,2-dimethylcyclopentane-1,3-dione

| Catalyst | Hydrogen Donor | Conversion (%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S,S)-Ru-TsDPEN | Isopropanol | >99 | 97 | 91 |

| (S,S)-Ru-TsDPEN | Formic Acid | >99 | 94 | 89 |

| (S,S)-Rh-TsDPEN | Isopropanol | 17 | 15 | 80 |

| (S,S)-Rh-TsDPEN | Formic Acid | 42 | 38 | 65 |

| (S,S)-Ir-TsDPEN | Isopropanol | 68 | 61 | 55 |

| (S,S)-Ir-TsDPEN | Formic Acid | 81 | 72 | 45 |

Data sourced from a 2022 study on the asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. arkat-usa.org

The hydrogen donor is a critical component of the ATH system, influencing both reaction rate and enantioselectivity. mdpi.com For the ruthenium-catalyzed reduction of 2,2-dimethylcyclopentane-1,3-dione, the two most common hydrogen donors are isopropanol and formic acid. arkat-usa.org

Isopropanol generally serves as an effective and readily available hydrogen source. mdpi.com In the presence of the (S,S)-Ru-TsDPEN catalyst, isopropanol provided the highest enantioselectivity (91% ee) and yield (97%) for the target ketol. arkat-usa.org

Formic acid, often used in an azeotropic mixture with triethylamine (TEOA), represents an alternative hydrogen donor system that can lead to irreversible hydrogenation. mdpi.com For this specific reduction, formic acid also performed well, affording the product in 94% yield with a slightly lower enantiomeric excess of 89%. arkat-usa.org The choice between isopropanol and formic acid allows for fine-tuning of the reaction conditions to optimize for either yield or enantiopurity.

Stereoselective Hydride Reductions

Beyond catalytic transfer hydrogenation, stereoselective reductions using stoichiometric chiral hydride reagents provide a reliable route to optically active hydroxy ketones.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. chem-station.comnrochemistry.comalfa-chemistry.com This reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source like borane-dimethyl sulfide (BMS) or catecholborane. nrochemistry.comresearchgate.net

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which in turn activates the ketone by coordinating to its oxygen atom via the endocyclic boron atom. nrochemistry.comalfa-chemistry.com This ternary complex facilitates a face-selective hydride transfer through a six-membered transition state, leading to the formation of the chiral alcohol with high predictability and enantioselectivity. nrochemistry.com

The CBS reduction has been successfully applied to the synthesis of both (S)- and (R)-3-hydroxy-2,2-dimethylcyclopentanone from the corresponding 1,3-diketone. arkat-usa.org Reported yields for this transformation range from 51% to 72%, with enantiomeric excesses between 83% and 96%. arkat-usa.org This method's reliability has made it a common strategy in the synthesis of natural products that incorporate this chiral building block. arkat-usa.org

The reduction of cyclic 1,3-diones can potentially yield diols, and controlling the reaction to stop at the mono-reduction stage (ketol) is essential. Furthermore, when the dione has existing stereocenters or is further reduced, achieving high diastereoselectivity becomes a key challenge. The diastereoselective reduction of the remaining ketone in a ketol, or the controlled reduction of a substituted dione, allows for the synthesis of specific diastereomers of substituted cyclopentanols. researchgate.net

For instance, the reduction of 2,3-disubstituted ketols with reagents like sodium borohydride (NaBH₄) or Me₄NBH(OAc)₃ can lead to the formation of trans,cis-disubstituted 1,3-cyclopentadiols. researchgate.net The stereochemical outcome is dictated by the directing influence of the existing hydroxyl and alkyl groups, which favor hydride attack from a specific face of the remaining carbonyl group. Achieving high diastereoselectivity often requires careful selection of the reducing agent and reaction conditions to manage steric and electronic effects within the substrate. researchgate.net

Biocatalytic Approaches to Enantiopure Hydroxy-Ketones

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes, operating under mild conditions, can exhibit high chemo-, regio-, and enantioselectivity. tudelft.nl For the synthesis of chiral hydroxy-ketones, yeast-mediated reductions and lipase-catalyzed reactions are particularly prominent.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), for the asymmetric reduction of prochiral ketones is a well-established and cost-effective method. nih.govnih.gov This approach is particularly effective for the desymmetrization of 2,2-disubstituted cyclic 1,3-diketones to afford optically active β-hydroxy ketones.

In the synthesis of analogs of (3S)-3-hydroxy-2,2-dimethylcyclopentanone, the yeast-mediated reduction of a prochiral 2,2-disubstituted cyclopentane-1,3-dione serves as a key step. The enzymes within the yeast selectively reduce one of the two enantiotopic carbonyl groups, leading to the formation of a chiral center at the C3 position. For instance, the reduction of 2-(3',4'-dimethoxy-cinnamyl)-2-methylcyclopentane-1,3-dione with yeast yields both (2S,3S) and (2R,3S) diastereomers of the corresponding 3-hydroxy-2-methylcyclopentanone derivative, which can be separated for further use. nih.gov The stereochemical outcome of these reductions is highly dependent on the substrate structure and the specific enzymes present in the yeast strain. nih.gov

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 2-Alkyl-2-methylcyclopentane-1,3-dione | S. cerevisiae | (3S)-3-Hydroxy-2-alkyl-2-methylcyclopentanone | High | Variable |

| Bicyclo[2.2.2]octane-2,6-dione | Various Yeast Strains | (1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one | >98% | N/A |

| 1-Hydroxy-3-methoxy-3-propanone | S. cerevisiae | (R)-1-Hydroxy-3-methoxy-3-propanol | 88% | N/A |

Lipases are versatile enzymes that can catalyze a range of reactions, including hydrolysis and esterification, with high enantioselectivity. mdpi.com One of their most powerful applications in asymmetric synthesis is the desymmetrization of meso compounds, which can theoretically achieve a 100% yield of the desired enantiopure product. mdpi.com

This strategy is applied to prochiral diols or their corresponding diacetates. For example, the desymmetrization of a meso-cyclopentene-1,3-diol derivative can be achieved through selective acylation catalyzed by a lipase. In a typical procedure, one of the two enantiotopic hydroxyl groups of the meso-diol is selectively acylated (e.g., with vinyl acetate), breaking the symmetry of the molecule and generating a chiral monoacetate. mdpi.commdpi.com Conversely, the selective hydrolysis of one ester group in a meso-diacetate can yield the same chiral monoacetate. researchgate.net Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (Amano lipase PS) are commonly used for these transformations due to their broad substrate scope and high stereoselectivity. internationaljournalssrg.orgresearchgate.net This method provides access to key chiral intermediates like 4-hydroxy-2-cyclopentenyl acetate, a precursor for prostaglandins and other natural products. mdpi.com

| Substrate | Enzyme | Reaction Type | Product | Yield | Enantiomeric Excess (ee) |

| meso-1,3-Cyclohexane diol diacetate | CALB | Monohydrolysis | Monoacetate | 97% | >99% |

| Prochiral 3-O-silyl protected pentanetriol | Burkholderia cepacia lipase | Monoacetylation | (S)-Monoacetate | 52% | >99.9% |

| cis-3,5-Diacetoxycyclopent-1-ene | Lipase | Hydrolysis | (3R)-Acetoxy-5(S)-hydroxycyclopent-1-ene | High | High |

Stereoselective Alkylation and Cyclization Routes

Beyond biocatalysis, traditional organic synthesis provides robust methods for constructing chiral cyclopentanone (B42830) frameworks through stereoselective carbon-carbon bond formation.

The catalytic asymmetric functionalization of existing cyclopentenone rings is a direct approach to creating chiral centers. acs.org Asymmetric conjugate addition and alkylation reactions are particularly powerful. For instance, the desymmetrization of prochiral 2,2-disubstituted cyclopentene-1,3-diones can be achieved through the direct catalytic asymmetric vinylogous addition of nucleophiles, a reaction that creates a chiral center while functionalizing the ring. rsc.org Organocatalytic methods have also been developed for the asymmetric desymmetrization of cyclopentene-1,3-diones, yielding chiral cyclopentane (B165970) 1,3-diones with excellent diastereoselectivities and high enantioselectivities. rsc.org These methods provide access to highly functionalized, enantioenriched cyclopentane derivatives that are precursors to the target hydroxy-ketones.

While not a direct synthesis of the target hydroxy-ketone, the enolate chemistry of ketones like 2,2-dimethylcyclopentanone (B1329810) is fundamental to constructing more complex chiral molecules, including chiral phosphine (B1218219) ligands used in asymmetric catalysis. tcichemicals.comnih.gov The formation of an enolate from 2,2-dimethylcyclopentanone creates a nucleophilic species that can react with various electrophiles. bham.ac.uk

In the context of chiral phosphine synthesis, a ketone enolate can be used in C-C bond-forming reactions to build a carbon scaffold that is later converted into a phosphine. mdpi.com For example, the enolate could be reacted with a suitable electrophile, followed by a series of transformations to introduce a phosphorus atom. The stereochemistry of these reactions can be controlled by using chiral bases or auxiliaries. Although direct synthesis of phosphines from ketone enolates is uncommon, the principles of enolate alkylation are key. A related approach involves the dimerization of ketone enolates followed by double alkylation to yield complex five-membered ring structures, demonstrating the utility of enolates in constructing cyclopentane frameworks. researchgate.net

Multi-Step Synthesis of Related 3-Hydroxycyclopentanone Derivatives

The synthesis of functionalized 3-hydroxycyclopentanone derivatives often requires multi-step sequences that build the carbon skeleton and introduce the required stereocenters in a controlled manner. researchgate.net A common strategy involves starting from a readily available cyclic precursor and introducing chirality through asymmetric reactions.

One such approach begins with a commercially available dione, such as 3-methyl-cyclopentane-1,2-dione. This starting material can undergo an asymmetric hydroxylation to install a chiral hydroxyl group. The two carbonyl groups can then be chemically differentiated by selective protection, for example, as a dimethylacetal or an acetonide. Subsequent stereoselective reduction of the remaining carbonyl group with a hydride reagent like sodium borohydride yields chiral dihydroxy cyclopentanone derivatives. researchgate.net These multi-step routes offer flexibility in introducing various substituents and controlling the relative and absolute stereochemistry of the final product. researchgate.net

Dieckmann Cyclization Approaches

The Dieckmann cyclization, an intramolecular Claisen condensation of a dicarboxylic acid ester, is a fundamental reaction for the formation of five-membered rings and is therefore a key strategy in the synthesis of cyclopentanone derivatives. nih.govresearchgate.netwikipedia.org This reaction typically involves the use of a strong base to deprotonate the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group.

In the context of synthesizing 2,2-dimethylcyclopentanone precursors, the starting material would be a substituted adipate ester, specifically dimethyl 3,3-dimethyladipate. The gem-dimethyl group at the 3-position of the adipate chain is crucial for obtaining the desired 2,2-dimethyl substitution pattern in the final cyclopentanone ring. The reaction is typically carried out in the presence of a base such as sodium ethoxide or sodium hydride. The resulting β-keto ester is a key intermediate that can be further processed.

A general representation of the Dieckmann cyclization for this purpose is as follows:

Starting Material: Dimethyl 3,3-dimethyladipate

Reagent: Strong base (e.g., Sodium ethoxide)

Product: Methyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate

| Reactant | Reagent | Product |

| Dimethyl 3,3-dimethyladipate | Sodium ethoxide | Methyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate |

This cyclization provides the basic carbon skeleton of the target molecule. Stereoselective variations of this reaction can be employed to introduce chirality at an early stage. sigmaaldrich.com

Hydrolysis and Decarboxylation Sequences

Following the Dieckmann cyclization, the resulting β-keto ester is typically subjected to hydrolysis and decarboxylation to yield the desired cyclopentanone. This two-step sequence is a standard procedure in organic synthesis for the conversion of β-keto esters to ketones. organic-chemistry.org

The hydrolysis step involves the cleavage of the ester group to form a carboxylic acid. This can be achieved under either acidic or basic conditions. researchgate.net Subsequent heating of the resulting β-keto acid leads to decarboxylation, the loss of carbon dioxide, to furnish the final ketone product. organic-chemistry.org The mechanism of decarboxylation of β-keto acids is a well-established process that proceeds through a cyclic transition state. organic-chemistry.org

For the synthesis of 2,2-dimethylcyclopentanone, the sequence is as follows:

Hydrolysis: Methyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate is treated with an acid or base to hydrolyze the ester, forming 2,2-dimethyl-5-oxocyclopentane-1-carboxylic acid.

Decarboxylation: The β-keto acid is then heated, leading to the elimination of carbon dioxide and the formation of 2,2-dimethylcyclopentanone.

| Intermediate | Condition | Product |

| Methyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate | 1. H₃O⁺ or OH⁻2. Heat | 2,2-Dimethylcyclopentanone |

This sequence effectively removes the ester group introduced during the Dieckmann cyclization, yielding the core cyclopentanone structure.

Generation of Key Precursors for (3S)-3-Hydroxy-2,2-dimethylcyclopentanone

The successful synthesis of the target molecule is highly dependent on the availability and purity of its key precursors. The following sections outline the synthesis of the necessary starting materials.

Synthesis of 2,2-Dimethylcyclopentanone Precursors

The primary precursor for the synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is 2,2-dimethylcyclopentanone. Various synthetic routes to this ketone have been reported. One common approach involves the methylation of cyclopentanone or its derivatives. For instance, 2-methylcyclopentanone can be further methylated to introduce the second methyl group at the C2 position. However, controlling the regioselectivity of this second methylation can be challenging, as methylation can also occur at the C5 position.

A more controlled synthesis of 2,2-dimethylcyclopentanone can be achieved through a multi-step process starting from 2-methoxycarbonylcyclopentanone. This method involves the following key steps:

Methylation: 2-methoxycarbonylcyclopentanone is methylated to yield 2-methyl-2-methoxycarbonylcyclopentanone.

Protection: The ketone carbonyl group is protected as a ketal.

Reduction: The ester group is reduced to a hydroxymethyl group.

Deprotection and further transformation: The protecting group is removed, and the hydroxymethyl group is converted to a methyl group through a series of reactions.

This approach offers better control over the introduction of the gem-dimethyl groups.

Baeyer-Villiger Oxidation Routes to Lactones

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.orgsigmaaldrich.com This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. sigmaaldrich.com The Baeyer-Villiger oxidation of 2,2-dimethylcyclopentanone would lead to the formation of a δ-lactone, specifically 5,5-dimethyl-6-hexanolide.

The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating. In the case of 2,2-dimethylcyclopentanone, the quaternary carbon bearing the two methyl groups would be expected to migrate, leading to the desired lactone.

| Substrate | Reagent | Product |

| 2,2-Dimethylcyclopentanone | m-CPBA | 5,5-Dimethyl-6-hexanolide |

These lactones can serve as versatile intermediates that can be further elaborated to introduce the hydroxyl group at the desired position and with the correct stereochemistry, ultimately leading to (3S)-3-hydroxy-2,2-dimethylcyclopentanone. Chemoenzymatic methods have also been explored for the asymmetric Baeyer-Villiger oxidation, offering a route to enantiomerically enriched lactones.

Mechanistic Investigations of Stereoselective Transformations

Elucidation of Enantioselectivity-Governing Factors in Catalytic Systems

The enantioselective synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is prominently achieved through the desymmetrization of the prochiral precursor, 2,2-dimethyl-1,3-cyclopentanedione (B1594933). Biocatalysis, particularly utilizing ketoreductases, has emerged as a powerful strategy for this transformation, offering high enantioselectivity under mild reaction conditions.

The ketoreductase KRED1-Pglu, from the yeast Pichia glucozyma, has been identified as a highly effective catalyst for the stereoselective reduction of 2,2-disubstituted-1,3-cyclopentanediones. researchgate.net Structural and computational studies have provided significant insights into the factors governing the high enantioselectivity observed in this enzymatic reduction. The crystal structure of KRED1-Pglu, resolved at 1.77 Å, reveals a well-defined active site. researchgate.net The stereochemical outcome of the reduction is primarily dictated by the specific binding orientation of the substrate within this chiral pocket.

Quantum mechanics (QM) and classical calculations have been employed to model the enzyme-substrate interactions. researchgate.net These computational models suggest that the recognition elements within the active site of KRED1-Pglu facilitate a specific presentation of one of the two enantiotopic carbonyl groups to the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor for reduction. The gem-dimethyl group at the C2 position of the cyclopentanedione ring plays a crucial role in orienting the substrate through steric interactions with the amino acid residues of the active site. This precise positioning ensures that the hydride transfer from NADPH occurs preferentially to one carbonyl face, leading to the formation of the (3S)-enantiomer with high enantiomeric excess (ee).

The enantioselectivity of these biocatalytic reductions can be influenced by several factors, as summarized in the table below.

| Factor | Influence on Enantioselectivity |

| Enzyme Structure | The specific amino acid residues and their spatial arrangement within the active site create a chiral environment that preferentially binds one enantiotopic face of the substrate. |

| Substrate Structure | The size and nature of the substituents on the prochiral substrate influence its fit and orientation within the enzyme's active site. |

| Cofactor | The orientation of the NADPH cofactor relative to the substrate is critical for the stereospecific hydride transfer. |

| Reaction Conditions | Parameters such as pH, temperature, and solvent can affect the enzyme's conformation and catalytic activity, thereby influencing enantioselectivity. |

Stereochemical Control in Diastereoselective Reactions

While the enantioselective synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is a key focus, the subsequent diastereoselective reactions of this chiral building block are equally important for the construction of more complex molecules. The existing stereocenter at the C3 position can exert significant influence on the stereochemical outcome of reactions at other positions in the ring.

For instance, in the reduction of the remaining carbonyl group to form the corresponding 1,3-diol, the stereochemistry of the newly formed hydroxyl group is directed by the pre-existing (3S)-hydroxyl group. This substrate-controlled diastereoselectivity often proceeds via a chelation-controlled mechanism, where a reducing agent coordinates to both the existing hydroxyl and the carbonyl group, leading to a more rigid, cyclic transition state. This conformation favors the delivery of the hydride from a specific face, resulting in a high diastereomeric ratio of the diol product.

The principles of stereochemical control in the reduction of β-hydroxy ketones are well-established. The relative orientation of the hydroxyl and carbonyl groups can be predicted by Felkin-Anh or Cram's chelation models, depending on the nature of the reducing agent and the reaction conditions. These models help in predicting the major diastereomer formed during the reaction.

Reaction Mechanism Proposals for Novel Synthetic Cascades

The formation of (3S)-3-hydroxy-2,2-dimethylcyclopentanone can be envisioned as a key step in more complex synthetic cascades. One proposed reaction pathway involves the hydrogenation of cyclic 1,3-diones. nih.gov In this process, the substrate, 2,2-dimethyl-1,3-cyclopentanedione, undergoes a mono-hydrogenation to yield 3-hydroxy-2,2-dimethylcyclopentanone (B8620601). nih.gov This intermediate can then be further hydrogenated to the corresponding 1,3-diol.

A proposed mechanism for the biocatalytic desymmetrization of 2,2-dimethyl-1,3-cyclopentanedione by KRED1-Pglu involves a ternary complex between the enzyme, the NADPH cofactor, and the substrate. researchgate.net The key steps are:

Binding of the NADPH cofactor to the enzyme.

Binding of the prochiral diketone substrate in a specific orientation within the active site.

Stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to one of the carbonyl carbons of the substrate.

Protonation of the resulting alkoxide by a nearby acidic amino acid residue (e.g., a tyrosine or lysine).

Release of the chiral β-hydroxyketone product and the oxidized cofactor (NADP+).

This proposed mechanism is supported by the crystal structure of the enzyme and computational modeling of the transition state. researchgate.net

Kinetic Analysis of Asymmetric Processes

The kinetic analysis of the enzymatic desymmetrization of 2,2-dimethyl-1,3-cyclopentanedione provides valuable information about the efficiency and mechanism of the catalytic process. The kinetics of such enzymatic reactions are often analyzed using the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration.

For enzymatic desymmetrization reactions, the kinetic analysis can be more complex, as the product's enantiomeric excess (ee) can vary with the extent of the reaction. researchgate.net This is particularly true if the enzyme exhibits product inhibition or if the reverse reaction occurs at a significant rate. The analysis of these kinetic profiles can help in optimizing the reaction conditions to achieve both high conversion and high enantioselectivity.

The kinetic parameters for the reduction of 2,2-disubstituted-1,3-diones by ketoreductases can be determined experimentally. These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

| Kinetic Parameter | Description |

| KM (Michaelis Constant) | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for the substrate. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. |

| kcat/KM (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis. |

By analyzing these kinetic parameters for the reduction of 2,2-dimethyl-1,3-cyclopentanedione, researchers can gain a deeper understanding of the enzyme's catalytic mechanism and make informed decisions for process optimization. researchgate.net

Applications in Complex Chemical Synthesis

Chiral Auxiliary and Building Block in Natural Product Synthesis

(3S)-3-hydroxy-2,2-dimethylcyclopentanone serves as a fundamental chiral pool starting material, enabling chemists to devise elegant and efficient synthetic routes to a variety of biologically active compounds. Its utility stems from the ability to introduce chirality at an early stage, which is then elaborated through a series of stereocontrolled transformations.

While numerous total syntheses of Grayanotoxin III, a complex polyhydroxylated diterpenoid, have been reported, the direct utilization of (3S)-3-hydroxy-2,2-dimethylcyclopentanone as a starting material is not explicitly detailed in the prominent synthetic routes. organic-chemistry.orgresearchgate.netsmolecule.combeilstein-journals.org These syntheses often employ other chiral precursors or asymmetric reactions to establish the requisite stereochemistry of the intricate 5/7/6/5 tetracyclic ring system. organic-chemistry.orgbeilstein-journals.org For instance, some approaches have commenced from prochiral diketones, employing enantioselective reduction to set the initial stereocenter. organic-chemistry.org Other strategies have involved the use of chiral pool starting materials like (-)-carvone (B1668593) or have relied on stereoselective cyclization reactions to build the complex framework. elsevierpure.com

The synthesis of Epothilone B, a potent anticancer agent, has been the subject of extensive research, with numerous distinct total syntheses developed. nih.govacs.orgacs.orgrsc.orgnih.govnih.gov Although these syntheses utilize a variety of chiral building blocks and asymmetric strategies to construct the macrocyclic lactone core and its stereochemically rich side chain, the direct application of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is not a commonly featured approach. nih.govacs.orgacs.orgrsc.orgnih.govnih.gov

In contrast, the first enantioselective total synthesis of Mollebenzylanol A, a tyrosine phosphatase 1B inhibitor, was successfully achieved commencing from a known chiral starting material. bohrium.comacs.orgresearchgate.netnih.gov This synthesis highlights an efficient and practical pathway that proceeds in a stereocontrolled manner. bohrium.comacs.orgresearchgate.netnih.gov Key transformations in this synthesis include a stereo- and regioselective epoxidation, an Eschenmoser-Claisen rearrangement, and a stereocontrolled dihydroxylation to construct the highly functionalized cyclopentane (B165970) core. bohrium.comacs.org

L-(+)-Noviose, a rare deoxysugar found in several antibiotics, has been the target of various synthetic efforts. The biosynthesis of this sugar moiety originates from glucose-1-phosphate. nih.gov While the total synthesis of noviose and its derivatives has been accomplished through multiple routes, the use of (3S)-3-hydroxy-2,2-dimethylcyclopentanone as a direct precursor is not a conventional strategy. Synthetic approaches often rely on other chiral starting materials or asymmetric methodologies to construct the pyranose ring with the correct stereochemical configuration. rsc.orgnih.govasm.org

The enantioselective total synthesis of (+)-stachyflin, a compound with potential anti-influenza A virus activity, has been accomplished. rsc.orgnih.gov A key feature of the reported synthesis is a domino epoxide-opening/rearrangement/cyclization reaction induced by a Lewis acid to stereoselectively form the pentacyclic ring system. rsc.orgnih.gov The synthesis commences from a known enantiomerically pure enone, and while it represents a significant achievement in natural product synthesis, it does not appear to directly involve (3S)-3-hydroxy-2,2-dimethylcyclopentanone as a starting material. acs.org

The synthesis of Xenia diterpenoids, a family of marine natural products characterized by a nine-membered carbocyclic ring, presents a significant synthetic challenge. nih.govnih.gov While a comprehensive review of synthetic strategies towards these molecules does not explicitly name (3S)-3-hydroxy-2,2-dimethylcyclopentanone, the use of functionalized cyclopentane units as key building blocks is a recurring theme in the construction of these complex structures. researchgate.netresearchgate.net The inherent chirality and functionality of derivatives of 2,2-dimethylcyclopentanone (B1329810) make them attractive starting points for the stereocontrolled synthesis of the intricate carbocyclic core of xenicanes. sigmaaldrich.comnih.govsemanticscholar.orgrsc.org

| Natural Product Family | Key Synthetic Challenge | Potential Role of Cyclopentanone (B42830) Derivatives |

| Xenia Diterpenoids | Construction of the nine-membered carbocyclic ring | Chiral template for stereocontrolled synthesis of the carbocyclic core. |

The enantiocontrolled total synthesis of ionone-type bisnorsesquiterpenes has been achieved, with a highly diastereoselective intramolecular Heck reaction serving as a key step. researchgate.net While the direct use of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is not explicitly mentioned in this context, the strategic application of chiral cyclopentanone derivatives is a plausible approach for establishing the stereochemistry of the cyclohexene (B86901) ring present in these natural products. The functional groups on the cyclopentanone ring can be manipulated to construct the six-membered ring with the desired stereochemical control.

| Synthetic Strategy | Key Reaction | Potential Application of Chiral Cyclopentanones |

| Enantiocontrolled Synthesis | Intramolecular Heck Reaction | As a chiral precursor to establish stereocenters in the final product. |

Precursor to Chiral Ligands and Organocatalysts

The enantiopure backbone of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is instrumental in the development of chiral ligands and organocatalysts that are essential for asymmetric synthesis. These catalysts, derived from this chiral ketone, are capable of inducing high levels of stereoselectivity in a variety of chemical transformations.

While the direct synthesis of the P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family of chiral phosphine (B1218219) ligands often commences from 2,2-dimethylcyclopentanone, the strategic use of (3S)-3-hydroxy-2,2-dimethylcyclopentanone as a precursor allows for the introduction of chirality from an early stage. The synthesis initiates with the dehydroxylation of (3S)-3-hydroxy-2,2-dimethylcyclopentanone to yield 2,2-dimethylcyclopentanone. This intermediate is then converted to its enolate, which serves as a key nucleophile in the subsequent enantioselective synthesis. The enolate of 2,2-dimethylcyclopentanone is a crucial starting reagent for creating the chiral phosphines that define the PBO family. These ligands have demonstrated high efficiency in various catalytic reactions.

Intermediate in Agro-chemical and Pharmaceutical Synthesis

The structural motif of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is found within, or serves as a precursor to, key intermediates in the synthesis of commercially important agrochemicals and pharmaceuticals. Its chiral nature is often pivotal to the biological activity of the final product.

The synthesis of the broad-spectrum triazole fungicide Metconazole provides a notable example of the application of the 2,2-dimethylcyclopentanone framework. In established synthesis routes, 2,2-dimethylcyclopentanone, which can be derived from (3S)-3-hydroxy-2,2-dimethylcyclopentanone, is a primary raw material. One patented method describes the reaction of 2,2-dimethylcyclopentanone with benzaldehyde (B42025) in a condensation reaction as the initial step. This is followed by a sequence of reduction, epoxidation, ring-opening, and chlorination to ultimately yield Metconazole. Although various synthetic strategies for Metconazole exist, the use of the 2,2-dimethylcyclopentanone core is a recurring theme, highlighting the industrial relevance of this structural unit.

Synthesis of Spirocyclic Systems and Fused Ring Structures

The compact cyclic structure of (3S)-3-hydroxy-2,2-dimethylcyclopentanone makes it an excellent starting point for the construction of more complex molecular architectures, such as spirocyclic systems and fused ring structures. These motifs are of significant interest in natural product synthesis and medicinal chemistry.

The synthesis of the spirosuccinimide moiety found in the natural product Asperparaline A illustrates the utility of the 2,2-dimethylcyclopentanone skeleton. Again, by utilizing (3S)-3-hydroxy-2,2-dimethylcyclopentanone as a precursor to 2,2-dimethylcyclopentanone, a synthetic route can be established. Research has demonstrated that 2,2-dimethylcyclopentanone can be converted in five steps to 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione, which constitutes the spirosuccinimide part of Asperparaline A. nih.gov This conversion serves as a model study for the total synthesis of this complex alkaloid. nih.gov

The functional groups of (3S)-3-hydroxy-2,2-dimethylcyclopentanone allow for its transformation into other valuable synthetic intermediates, such as cyclopentenone and butenolide derivatives. For instance, the dehydration of the secondary alcohol in the cyclopentanone ring can lead to the formation of a carbon-carbon double bond, yielding a chiral cyclopentenone. Such derivatives are highly sought after in organic synthesis as they can undergo a variety of transformations, including Michael additions and cycloadditions, to build molecular complexity. Furthermore, oxidative cleavage of the cyclopentanone ring, potentially through a Baeyer-Villiger oxidation, could lead to the formation of lactones, which may be further transformed into butenolide structures. These five-membered unsaturated rings are prevalent in many biologically active natural products.

Development of Vitamin D Analogues with Ringed Side Chains

The synthesis of novel vitamin D analogues is a significant area of medicinal chemistry, driven by the goal of separating the hormone's calcemic effects from its other potent biological activities, such as cell differentiation and immune modulation. A key strategy in this field is the modification of the C17 side chain, which plays a crucial role in the interaction with the vitamin D receptor (VDR). The incorporation of cyclic structures into this side chain is a sophisticated approach to constrain the conformation of the molecule, potentially leading to enhanced VDR affinity and selectivity. The chiral compound (3S)-3-hydroxy-2,2-dimethylcyclopentanone serves as a valuable starting material, or chiral building block, in the enantioselective synthesis of these complex side-chain synthons.

Research has demonstrated the successful synthesis of vitamin D derivatives that feature ringed structures as part of their side chains. These syntheses often employ a convergent strategy, where the A-ring and the CD-ring/side-chain portions are constructed independently before being coupled together. This modular approach is highly advantageous as it allows for the introduction of diverse and complex side chains, which are first prepared as separate synthons.

The general synthetic pathway involves utilizing (3S)-3-hydroxy-2,2-dimethylcyclopentanone to construct a stereochemically defined fragment that will ultimately become part of the new, ring-containing side chain. This chiral precursor ensures the correct stereochemistry in the final analogue, which is critical for its biological activity. The modified side-chain synthon, now containing a cyclic moiety, is then typically coupled with an appropriate A-ring precursor to assemble the final vitamin D analogue. Common coupling methods used in these convergent syntheses include the Wittig-Horner reaction and Julia olefination.

Detailed studies have been published outlining the synthesis and biological evaluation of such analogues. For example, research by Saitoh et al. describes the synthesis of C-2 substituted vitamin D derivatives that also possess ringed side chains, highlighting the dual approach of modifying multiple regions of the vitamin D molecule to fine-tune its biological profile. mdpi.com These investigations focus on how such structural modifications influence the biological effects of the analogues, particularly concerning bone metabolism. mdpi.com The development of these complex molecules underscores the importance of chiral pool materials like (3S)-3-hydroxy-2,2-dimethylcyclopentanone in providing the foundational stereochemical complexity required for modern drug design.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of organic molecules. By examining the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, the precise connectivity and spatial arrangement of atoms within (3S)-3-hydroxy-2,2-dimethylcyclopentanone can be determined.

The ¹H NMR spectrum of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is expected to provide key information about the number of different proton environments, their multiplicity (spin-spin coupling), and their relative positions. Based on the analysis of related structures like 2,2-dimethylcyclopentanone (B1329810), the following proton signals can be anticipated. nih.gov

The gem-dimethyl groups at the C2 position would likely appear as two distinct singlets due to their diastereotopic nature, influenced by the chiral center at C3. The protons on the cyclopentanone (B42830) ring would exhibit complex splitting patterns due to coupling with each other. The proton attached to the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet, with its chemical shift significantly influenced by the electronegativity of the oxygen atom. The hydroxyl proton itself would typically present as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for (3S)-3-hydroxy-2,2-dimethylcyclopentanone

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ (C2) | ~1.0-1.2 | Singlet |

| -CH₃ (C2) | ~1.0-1.2 | Singlet |

| -CH₂- (C4) | ~1.8-2.2 | Multiplet |

| -CH₂- (C5) | ~2.2-2.5 | Multiplet |

| -CH(OH)- (C3) | ~3.8-4.2 | Multiplet |

| -OH | Variable | Broad Singlet |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For (3S)-3-hydroxy-2,2-dimethylcyclopentanone, seven distinct carbon signals are expected. The carbonyl carbon (C1) would appear at the most downfield position, typically in the range of 210-220 ppm. The carbon bearing the hydroxyl group (C3) would also be shifted downfield due to the oxygen's electronegativity. The quaternary carbon (C2) and the two methyl carbons would have characteristic chemical shifts, as would the remaining methylene carbons of the cyclopentanone ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3S)-3-hydroxy-2,2-dimethylcyclopentanone

| Carbon | Expected Chemical Shift (ppm) |

| C=O (C1) | ~215-225 |

| C(CH₃)₂ (C2) | ~45-55 |

| CH(OH) (C3) | ~70-80 |

| -CH₂- (C4) | ~30-40 |

| -CH₂- (C5) | ~35-45 |

| -CH₃ (C2) | ~20-30 |

| -CH₃ (C2) | ~20-30 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds such as 3-hydroxycyclopentanone and 2,2-dimethylcyclopentanone. nih.govnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. This would be crucial for tracing the connectivity of the protons around the cyclopentanone ring, for instance, showing the correlation between the proton at C3 and the protons at C4.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 75 ppm, confirming their assignment to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, correlations would be expected between the methyl protons and the C2 quaternary carbon, as well as the C1 carbonyl carbon and the C3 carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (3S)-3-hydroxy-2,2-dimethylcyclopentanone would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Expected IR Absorption Bands for (3S)-3-hydroxy-2,2-dimethylcyclopentanone

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (alkane) | 2850-3000 | Medium to Strong |

| C=O stretch (ketone) | ~1740 | Strong, Sharp |

| C-O stretch (alcohol) | 1000-1260 | Medium to Strong |

Note: The expected ranges are based on established IR correlation tables and data from similar compounds. kcvs.cadocbrown.info

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For (3S)-3-hydroxy-2,2-dimethylcyclopentanone, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 128.17 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The fragmentation of the parent compound, 2,2-dimethylcyclopentanone, shows a prominent base peak at m/z 56. nih.gov For the hydroxylated derivative, one could expect fragmentation pathways involving the loss of a water molecule from the molecular ion, leading to a peak at m/z 110. Alpha-cleavage adjacent to the carbonyl group is another common fragmentation pathway for ketones. The presence of the hydroxyl group and the gem-dimethyl groups would lead to a unique fragmentation pattern that could be used to confirm the structure.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

For a chiral compound like (3S)-3-hydroxy-2,2-dimethylcyclopentanone, it is crucial to determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for this purpose. nih.gov

The choice of the chiral stationary phase is critical and often involves screening various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose). nih.gov The separation of the (3S) enantiomer from its (3R) counterpart would be achieved due to the differential interactions of the enantiomers with the chiral environment of the stationary phase. The mobile phase composition in HPLC or the temperature program in GC would be optimized to achieve baseline separation of the enantiomeric peaks. The relative peak areas in the resulting chromatogram would then be used to calculate the enantiomeric excess (ee) of the sample, providing a quantitative measure of its stereochemical purity. Such methods are essential for quality control in both research and potential industrial applications. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.

For the enantioselective analysis of β-hydroxy ketones like (3S)-3-hydroxy-2,2-dimethyl-cyclopentanone, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have demonstrated broad applicability. These CSPs, often coated or immobilized on a silica support, provide a complex chiral environment that facilitates separation through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The development of a successful chiral HPLC method involves screening various columns and mobile phase compositions to identify the conditions that yield the best separation factor (α) and resolution (Rs). The mobile phase in normal-phase chromatography typically consists of a mixture of a nonpolar solvent, such as hexane or heptane, and a polar modifier, like isopropanol or ethanol. The ratio of these solvents is adjusted to optimize the retention and separation of the enantiomers.

Detailed Research Findings:

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IB) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (3R)-enantiomer | 12.5 min |

| Hypothetical Retention Time (3S)-enantiomer | 14.8 min |

Gas Chromatography (GC) for Product Identity

Gas Chromatography (GC) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the components of a mixture based on their mass spectra. For the analysis of (3S)-3-hydroxy-2,2-dimethyl-cyclopentanone, GC is primarily used to confirm the identity and purity of the compound.

The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is crucial for achieving good resolution of the components in a sample. For a moderately polar compound like 3-hydroxy-2,2-dimethyl-cyclopentanone, a mid-polarity stationary phase, such as one containing a percentage of phenyl and methyl polysiloxane, is often suitable.

The identity of the compound is confirmed by its retention time, which is the time it takes for the analyte to travel through the column, and more definitively by its mass spectrum. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be compared to a library of known spectra for positive identification.

Detailed Research Findings:

While a specific, published gas chromatographic method for (3S)-3-hydroxy-2,2-dimethyl-cyclopentanone is not prominently available, the analysis of structurally similar ketones is well-documented. These methods can be adapted for the target compound. For instance, the analysis of cyclopentanone and its derivatives often employs capillary columns with stationary phases like DB-5ms or HP-5ms. The temperature program of the GC oven is a critical parameter that is optimized to ensure good separation of the analyte from any impurities or starting materials.

The following interactive table presents a plausible set of GC-MS conditions for the analysis of 3-hydroxy-2,2-dimethyl-cyclopentanone, extrapolated from methods used for similar cyclic ketones.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.netrsc.org For reactions involving chiral hydroxy ketones like (3S)-3-hydroxy-2,2-dimethylcyclopentanone, these calculations can predict reaction pathways, determine activation energies, and rationalize the formation of specific products.

For instance, in the reduction of the carbonyl group of a substituted cyclopentanone (B42830), DFT calculations can model the approach of a hydride reagent. The calculations would typically explore different trajectories of the nucleophile's attack on the carbonyl carbon, taking into account the steric hindrance imposed by the gem-dimethyl group at the C2 position and the stereodirecting influence of the hydroxyl group at the C3 position. The calculated energy barriers for different attack pathways can explain the diastereoselectivity of the reduction.

A hypothetical reaction pathway analysis for the oxidation of the hydroxyl group in (3S)-3-hydroxy-2,2-dimethylcyclopentanone to the corresponding diketone could be modeled to understand the reaction energetics. The table below illustrates a representative set of calculated energies for such a hypothetical reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | (3S)-3-Hydroxy-2,2-dimethylcyclopentanone + Oxidant | 0.0 |

| Transition State 1 | Oxidant coordination to hydroxyl group | +15.2 |

| Intermediate | Coordinated complex | +5.7 |

| Transition State 2 | C-H bond breaking | +25.8 |

| Product | 2,2-Dimethylcyclopentane-1,3-dione + Reduced Oxidant | -10.4 |

This data is hypothetical and serves as an illustration of typical values obtained from DFT calculations for reaction pathway analysis.

Molecular Modeling of Transition States in Asymmetric Catalysis

Molecular modeling is a critical tool for understanding and predicting the outcomes of asymmetric catalytic reactions. acs.org By constructing and analyzing the three-dimensional structures of transition states, researchers can decipher the origins of enantioselectivity. In the context of synthesizing or reacting (3S)-3-hydroxy-2,2-dimethylcyclopentanone, modeling the transition states involving a chiral catalyst is key.

For example, in an organocatalyzed aldol (B89426) reaction to form a derivative of this compound, the catalyst (e.g., a proline derivative) and the substrates would form a complex. Molecular modeling can be used to build the various possible diastereomeric transition state structures. The relative energies of these transition states, calculated using quantum mechanical methods, directly correlate with the expected enantiomeric excess (ee) of the product. These models often reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the others, thereby dictating the stereochemical outcome.

Conformational Analysis of (3S)-3-Hydroxy-2,2-dimethylcyclopentanone Derivatives

The cyclopentane (B165970) ring is not planar and exists in a continuous series of conformations known as pseudorotation. The two most common conformations are the envelope (E) and twist (T) forms. Substituents on the ring influence the preferred conformation by minimizing steric and torsional strain. bohrium.comrsc.orgacs.org

Computational methods, including both ab initio calculations and DFT, are extensively used to explore the conformational landscape of substituted five-membered rings. bohrium.comrsc.org For derivatives of (3S)-3-hydroxy-2,2-dimethylcyclopentanone, a conformational analysis would reveal the most stable arrangements of the substituents. The gem-dimethyl group at the C2 position significantly restricts the flexibility of the ring. The hydroxyl group at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformations is determined by a balance of factors including steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

A computational study on mono- and di-substituted five-membered rings found that electronegative substituents tend to prefer pseudo-axial positions, while alkyl groups favor pseudo-equatorial locations. rsc.org The table below presents hypothetical relative energies for different conformers of a generic 3-hydroxy-2,2-dimethylcyclopentanone (B8620601) derivative, illustrating the typical energy differences found in such analyses.

| Conformer | Hydroxyl Group Position | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Envelope (E) | Pseudo-axial | 0.0 | Likely stabilized by intramolecular hydrogen bonding |

| Envelope (E) | Pseudo-equatorial | 1.2 | Increased steric interaction with gem-dimethyl group |

| Twist (T) | Pseudo-axial | 0.8 | Alternative low-energy conformation |

| Twist (T) | Pseudo-equatorial | 2.0 | Higher energy due to combined strains |

This data is illustrative and based on general principles of conformational analysis of substituted cyclopentanes. bohrium.comrsc.org

Prediction of Stereoselectivity in Novel Reactions

A significant application of computational chemistry is the de novo prediction of stereoselectivity in reactions that have not yet been performed experimentally. nih.gov By modeling the transition states of all possible stereochemical pathways of a proposed reaction involving a derivative of (3S)-3-hydroxy-2,2-dimethylcyclopentanone, the most likely outcome can be predicted.

For instance, consider a Michael addition reaction to an α,β-unsaturated derivative of 2,2-dimethylcyclopentanone (B1329810). Computational modeling can be employed to determine whether the incoming nucleophile will attack from the re or si face of the double bond. The presence of the existing chiral center at C3 would create a diastereomeric relationship between the two possible transition states. By calculating the activation energies for both pathways, the diastereomeric ratio of the products can be predicted. Machine learning models are also emerging as a powerful tool for predicting enantioselectivity based on features of the reactants, catalysts, and solvents. nih.gov

Computational Insights into Related Compound Structures

Computational studies on structurally related compounds provide valuable insights that can be extrapolated to (3S)-3-hydroxy-2,2-dimethylcyclopentanone. For example, theoretical studies on substituted cyclopentanones and their enols have investigated the effects of various substituents on the stability and geometry of the five-membered ring. researchgate.net These studies have quantified the electron-withdrawing or electron-donating effects of different functional groups and their influence on the keto-enol tautomerism.

Furthermore, computational investigations into the self-aldol condensation of cyclopentanone provide a basis for understanding the reactivity of the enolate of 2,2-dimethylcyclopentanone. researchgate.netmdpi.comresearchgate.net The steric bulk of the gem-dimethyl groups would be expected to significantly influence the regioselectivity and stereoselectivity of such reactions, a hypothesis that can be rigorously tested through computational modeling. The insights gained from these related systems help to build a comprehensive theoretical understanding of the chemical properties and reactivity of (3S)-3-hydroxy-2,2-dimethylcyclopentanone.

Future Directions and Emerging Research Avenues in Cyclopentanone Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Strategies

The creation of stereochemically pure compounds is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. Research is continuously aimed at developing more efficient and practical routes to chiral molecules like (3S)-3-hydroxy-2,2-dimethylcyclopentanone. Future work in this area is focused on moving beyond traditional multi-step syntheses towards more convergent and atom-economical pathways.

One promising approach involves the use of Lewis acid-assisted asymmetric carbonyl-ene reactions. core.ac.ukusc.es This strategy has been effectively employed to create related chiral β-hydroxy ketones, which serve as key intermediates in the synthesis of complex natural products. core.ac.ukusc.es For instance, a reaction between a chiral glyoxylate (B1226380) ester and an olefin in the presence of a Lewis acid like tin tetrachloride can establish the desired stereocenter with high diastereoselectivity. usc.es The subsequent transformation of the resulting β-hydroxy ester yields the target ketone. usc.es Researchers are exploring new Lewis acids and chiral auxiliaries to improve yields and stereoselectivity further.

Another area of development is the refinement of asymmetric aldol (B89426) addition reactions. By carefully selecting chiral auxiliaries, such as Evans oxazolidinones, it is possible to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. nih.gov While this method is well-established, ongoing research seeks to improve the separation of diastereomers and the efficiency of auxiliary removal, making the process more suitable for large-scale synthesis. The ultimate goal is to achieve high enantiomeric excess, often greater than 99%, to ensure the product's suitability for subsequent applications. nih.gov

Exploration of New Catalytic Systems for Enantioselective Access

The development of novel catalytic systems is paramount for achieving high enantioselectivity in the synthesis of chiral cyclopentanones. The shift from stoichiometric chiral reagents to catalytic amounts of a chiral director is a key theme in modern organic chemistry, offering both economic and environmental benefits.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov In the context of cyclopentanone (B42830) synthesis, chiral NHCs can catalyze intramolecular aldol reactions of achiral precursors to generate optically active cyclopentene (B43876) derivatives. nih.gov The proposed mechanism involves the in-situ formation of a chiral enol intermediate from an unsaturated aldehyde, which then undergoes an enantioselective, desymmetrizing aldol reaction to produce a β-hydroxy ketone intermediate. nih.gov This intermediate can then be further processed to yield the target carbocycle. The exploration of new, more sterically demanding, and electronically tuned NHC catalysts is an active area of research.

Biocatalysis: The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical catalysts. Bakers' yeast (Saccharomyces cerevisiae) contains a variety of reductases that can perform stereoselective reductions of keto groups. elsevierpure.com This biocatalytic approach has been successfully used in the asymmetric synthesis of various hydroxy-carbonyl compounds. elsevierpure.com Applying this methodology to a prochiral diketone or an unsaturated precursor to (3S)-3-hydroxy-2,2-dimethylcyclopentanone could provide direct access to the desired enantiomer under mild, aqueous conditions. Future research will focus on enzyme screening, protein engineering to enhance substrate specificity and stereoselectivity, and process optimization for industrial-scale production.

Metal-Based Catalysis: Chiral metal complexes remain a cornerstone of asymmetric catalysis. Systems like the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, are highly effective for the enantioselective reduction of ketones. nih.gov This method has been applied to the synthesis of chiral cyclopentanes, achieving excellent yields (82-98%) and high enantiomeric excess (89-96%). nih.gov Ongoing efforts are directed at discovering new ligands and metal centers that can offer higher turnover numbers, operate under milder conditions, and provide access to complementary stereoisomers.

| Catalyst Type | Example Catalyst System | Reaction Type | Key Advantages |

| Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Aldol Reaction | Metal-free, high enantioselectivity, mild conditions. nih.gov |

| Biocatalyst | Bakers' Yeast (Reductases) | Asymmetric Ketone Reduction | Environmentally benign, high stereoselectivity, operates in aqueous media. elsevierpure.com |

| Metal Catalyst | (R)-2-Methyloxazaborolidine (CBS) | Asymmetric Ketone Reduction | High yield and enantiomeric excess, well-established reliability. nih.gov |

Integration of (3S)-3-Hydroxy-2,2-dimethylcyclopentanone into Complex Biologically Active Scaffolds

A significant application is in the synthesis of Vitamin D analogs. core.ac.ukusc.es Structurally related chiral β-hydroxy ketones serve as crucial A-ring synthons for the preparation of 1α-hydroxyvitamin D metabolites. core.ac.ukusc.es These metabolites and their synthetic analogs are of great therapeutic interest as they are ligands for the Vitamin D receptor (VDR), which plays a role in regulating calcium homeostasis and modulating the immune system. core.ac.ukusc.es By incorporating building blocks like (3S)-3-hydroxy-2,2-dimethylcyclopentanone, chemists can create novel analogs with potentially improved selectivity and reduced side effects. core.ac.ukusc.es

Furthermore, the cyclopentane (B165970) ring is a common motif in a wide range of natural products and pharmaceuticals. For example, 1,2,3-trisubstituted cyclopentanes are key components of substance P antagonists, which have potential applications in pain management and other neurological disorders. nih.gov The stereocenters present in (3S)-3-hydroxy-2,2-dimethylcyclopentanone can serve as an anchor point to direct the stereochemistry of further substitutions on the cyclopentane ring, enabling the efficient construction of these complex scaffolds.

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. Several emerging methodologies are applicable to the synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentanone.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov This acceleration is due to the efficient and direct heating of the reaction mixture. mdpi.com This technique not only improves energy efficiency but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.

Benign Catalysts and Solvents: A key goal of green chemistry is to replace toxic reagents and catalysts with safer alternatives. Research into the use of non-toxic, inexpensive, and readily available catalysts, such as bismuth(III) chloride (BiCl3), is gaining traction. nih.gov These catalysts can effectively promote reactions that traditionally rely on more hazardous heavy metals. nih.gov Additionally, there is a strong push towards solvent-free reactions or the use of greener solvents. mdpi.com Techniques like mechanochemical grinding can enable reactions to proceed in the absence of any solvent, while the use of supercritical fluids like carbon dioxide (scCO2) offers an alternative to volatile organic compounds. mdpi.com

Biocatalysis: As mentioned earlier, biocatalysis represents a premier green chemistry approach. elsevierpure.com Enzymes operate under mild conditions (neutral pH, room temperature) and in aqueous media, eliminating the need for harsh reagents and organic solvents. Their high selectivity often leads to cleaner products and reduces the need for extensive purification steps, thereby minimizing waste generation.

| Green Methodology | Core Principle | Benefit for Synthesis |

| Microwave Irradiation | Efficient, direct energy transfer. mdpi.com | Reduced reaction time, increased energy efficiency, potentially higher yields. nih.gov |

| Benign Catalysts | Use of non-toxic, abundant materials (e.g., BiCl3). nih.gov | Reduced environmental impact and improved safety profile. |

| Biocatalysis | Use of enzymes or whole cells as catalysts. elsevierpure.com | Mild reaction conditions, high selectivity, use of water as a solvent, reduced waste. |

| Solvent-Free Reactions | Performing reactions without a solvent medium (e.g., mechanochemistry). mdpi.com | Elimination of solvent waste, potential for improved reaction efficiency. |

Advanced Spectroscopic and Computational Tools for Structural and Mechanistic Studies

Progress in the synthesis and application of (3S)-3-hydroxy-2,2-dimethylcyclopentanone is intrinsically linked to advancements in analytical and computational techniques. These tools are essential for confirming the structure and purity of synthesized molecules and for gaining a deeper understanding of the reaction mechanisms that produce them.

Advanced Spectroscopic Techniques: While standard techniques like 1H and 13C NMR are routine, more advanced multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are indispensable for the unambiguous structural elucidation of complex intermediates and final products derived from the cyclopentanone scaffold. To confirm the success of an asymmetric synthesis, the determination of enantiomeric excess (ee) is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC), which can separate the two enantiomers and allow for their precise quantification. academax.com

Computational Chemistry: Computational tools, particularly Density Functional Theory (DFT), have become vital for modern synthetic chemistry. DFT calculations allow researchers to model reaction pathways, calculate the energies of transition states, and rationalize the origins of stereoselectivity. usc.es For example, by modeling the transition state of a catalytic reaction, chemists can understand why a particular enantiomer is formed preferentially. This insight is invaluable for the rational design of new, more effective catalysts and for optimizing reaction conditions to favor the desired product, accelerating the development of novel synthetic strategies.

Q & A

Q. What are the key considerations for enantioselective synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentanone derivatives, and how is stereochemical control achieved?

Enantioselective synthesis of chiral cyclopentanone derivatives often employs asymmetric catalysis or chiral auxiliaries. For example, stereochemical outcomes can be controlled using enantiopure starting materials or catalysts that induce asymmetry during cyclization. Structural validation via X-ray crystallography is critical; direct methods (e.g., SHELX86) and refinement with anisotropic thermal parameters for non-hydrogen atoms ensure accurate stereochemical assignment. Data collection at 2° intervals with programs like XDS improves resolution, while SHELXL refines structures via full-matrix least-squares on F² .

Q. How is X-ray crystallography applied to determine the crystal structure of chiral cyclopentanone derivatives?